2,4,5-trifluoro-3-methoxy-N-(4-methylidenecyclohexyl)benzamide
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Overview
Description
2,4,5-Trifluoro-3-methoxy-N-(4-methylidenecyclohexyl)benzamide is a complex organic compound characterized by its trifluoromethoxy group and a cyclohexyl ring with a methylene bridge
Mechanism of Action
Target of Action
It’s structurally similar to 2,4,5-trifluoro-3-methoxybenzoic acid, which is known to form organotin (iv) complexes . These complexes have a wide range of applications, including as catalysts in organic synthesis and as biocides in antifouling paints .
Mode of Action
Based on its structural similarity to 2,4,5-trifluoro-3-methoxybenzoic acid, it may interact with its targets to form organotin (iv) complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trifluoro-3-methoxy-N-(4-methylidenecyclohexyl)benzamide typically involves multiple steps, starting with the preparation of the trifluoromethoxybenzoyl chloride. This intermediate is then reacted with 4-methylidenecyclohexylamine under controlled conditions to form the final product. The reaction conditions include maintaining a specific temperature range and using appropriate solvents to ensure the reaction proceeds efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing continuous flow processes to increase production efficiency. Quality control measures are also crucial to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trifluoro-3-methoxy-N-(4-methylidenecyclohexyl)benzamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to modify the compound's functional groups.
Substitution: : Substitution reactions can introduce different substituents onto the benzamide ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them useful for various applications.
Scientific Research Applications
Chemistry
In chemistry, 2,4,5-trifluoro-3-methoxy-N-(4-methylidenecyclohexyl)benzamide can be used as a building block for synthesizing more complex molecules. Its trifluoromethoxy group makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study enzyme inhibition and receptor binding. Its unique structure allows it to interact with biological targets in a specific manner, making it a useful tool for understanding biological processes.
Medicine
In medicine, derivatives of this compound can be explored for their therapeutic potential. The presence of the trifluoromethoxy group can enhance the compound's stability and bioavailability, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of advanced materials and coatings. Its chemical properties can be leveraged to create products with improved performance and durability.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2,4,5-trifluoro-3-methoxy-N-(4-methylidenecyclohexyl)benzamide include:
2,4,5-Trifluoro-3-methoxybenzamide
2,4,5-Trifluoro-3-methoxybenzoic acid
N-(4-methylidenecyclohexyl)benzamide
Uniqueness
The uniqueness of this compound lies in its combination of trifluoromethoxy and cyclohexyl groups, which can impart distinct chemical and biological properties compared to its similar counterparts. This combination can enhance its stability, binding affinity, and overall effectiveness in various applications.
Properties
IUPAC Name |
2,4,5-trifluoro-3-methoxy-N-(4-methylidenecyclohexyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO2/c1-8-3-5-9(6-4-8)19-15(20)10-7-11(16)13(18)14(21-2)12(10)17/h7,9H,1,3-6H2,2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQKWGUZIFGPOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)NC2CCC(=C)CC2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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